Stereospecific Activity: (S)-Sorbinil Versus (R)-Isomer In Vitro and In Vivo Potency
The biological activity of Sorbinil is highly stereospecific, residing exclusively in the (S)-enantiomer. In vitro assays using aldose reductase isolated from bovine lens demonstrated an IC50 of 0.15 μmol/L for (S)-Sorbinil compared to 4.4 μmol/L for the (R)-isomer, representing a 30-fold potency difference [1]. In vivo, this divergence is even more pronounced: in a streptozotocin-diabetic rat model measuring sorbitol accumulation in the sciatic nerve, the oral ED50 for (S)-Sorbinil was 0.25 mg/kg, whereas the (R)-isomer required 25 mg/kg to achieve the same effect, a 100-fold difference [1].
| Evidence Dimension | In Vitro Potency (IC50) and In Vivo Efficacy (ED50) |
|---|---|
| Target Compound Data | (S)-Sorbinil: IC50 = 0.15 μmol/L; ED50 = 0.25 mg/kg po |
| Comparator Or Baseline | (R)-Sorbinil: IC50 = 4.4 μmol/L; ED50 = 25 mg/kg po |
| Quantified Difference | 30-fold more potent in vitro; 100-fold more potent in vivo |
| Conditions | Bovine lens aldose reductase; Streptozotocin-diabetic rat model, sciatic nerve sorbitol |
Why This Matters
Procurement of racemic or (R)-enriched material will yield significantly attenuated or null biological activity, invalidating experimental results and wasting resources.
- [1] Sarges, R., & Peterson, M. J. (1986). Sorbinil: A member of the novel class of spirohydantoin aldose reductase inhibitors. Metabolism, 35(4 SUPPL. 1), 101–104. https://doi.org/10.1016/0026-0495(86)90196-4 View Source
